molecular formula C12H16O3 B1595405 Methyl 2-(4-methoxyphenyl)-2-methylpropanoate CAS No. 6274-50-6

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

Cat. No. B1595405
CAS RN: 6274-50-6
M. Wt: 208.25 g/mol
InChI Key: VUNAVDASMZBUSC-UHFFFAOYSA-N
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Description

“Methyl 2-(4-methoxyphenyl)-2-methylpropanoate” is a chemical compound with the CAS number 50415-73-1 . It is used in the preparation of renewable bis (cyanate) esters .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-methoxyphenyl)-2-methylpropanoate” is represented by the formula C11H14O3 . The InChI code for this compound is 1S/C11H14O3/c1-8(11(12)14-3)9-4-6-10(13-2)7-5-9/h4-8H,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 2-(4-methoxyphenyl)-2-methylpropanoate” has a molecular weight of 194.23 . It is a liquid at room temperature . The density of this compound is 1.031 g/mL at 20 °C .

Scientific Research Applications

1. Synthesis of 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid

  • Summary of Application: This compound was synthesized for the first time using a new approach. It’s a derivative of furocoumarin, a class of heterocyclic compounds widely presented in various natural products .
  • Methods of Application: The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid . The reaction proceeds in two steps including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .
  • Results or Outcomes: The structures of the obtained compound were established by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .

2. Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

  • Summary of Application: This compound was synthesized as part of research into heterocycles containing nitrogen, which are versatile in synthetic chemistry and have a wide range of prospective medicinal applications .
  • Methods of Application: The synthesis involved a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
  • Results or Outcomes: The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

3. Synthesis of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol

  • Summary of Application: These compounds were synthesized via a Schiff bases reduction route. They consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
  • Methods of Application: The synthesis involved the reduction of Schiff bases .
  • Results or Outcomes: The molecular structures of the compounds were established by spectroscopy .

4. Synthesis of 4-Methoxyphenethylamine

  • Summary of Application: 4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds by the alkylation reaction .
  • Methods of Application: The synthesis involved the alkylation of 4-Methoxyphenethylamine .
  • Results or Outcomes: The compound was successfully synthesized and its structure was confirmed .

5. Synthesis of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol

  • Summary of Application: These compounds were synthesized via a Schiff bases reduction route. They consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
  • Methods of Application: The synthesis involved the reduction of Schiff bases .
  • Results or Outcomes: The molecular structures of the compounds were established by spectroscopy .

6. Synthesis of 4-Methoxyphenethylamine

  • Summary of Application: 4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds by the alkylation reaction .
  • Methods of Application: The synthesis involved the alkylation of 4-Methoxyphenethylamine .
  • Results or Outcomes: The compound was successfully synthesized and its structure was confirmed .

Safety And Hazards

“Methyl 2-(4-methoxyphenyl)-2-methylpropanoate” is classified under GHS07 for safety. It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

“Methyl 2-(4-methoxyphenyl)-2-methylpropanoate” and related compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .

properties

IUPAC Name

methyl 2-(4-methoxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,11(13)15-4)9-5-7-10(14-3)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNAVDASMZBUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284505
Record name methyl 2-(4-methoxyphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

CAS RN

6274-50-6
Record name 6274-50-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(4-methoxyphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Bietti, A Capone - The Journal of Organic Chemistry, 2008 - ACS Publications
A product and time-resolved kinetic study on the one-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid (2), 1-(4-methoxyphenyl)cyclopropanecarboxylic acid (3), and of …
Number of citations: 7 pubs.acs.org
X Cai - 2019 - search.proquest.com
Benzylic quaternary centers are important motifs in organic active pharmaceutical ingredients, agrochemicals, and materials. I have developed three new reaction methods empowered …
Number of citations: 3 search.proquest.com

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